2-Thiazolamine, 4,5-dihydro-5,5-dimethyl-N-phenyl-
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Overview
Description
2-Thiazolamine, 4,5-dihydro-5,5-dimethyl-N-phenyl- is a heterocyclic organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolamine, 4,5-dihydro-5,5-dimethyl-N-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a thioamide with an α-haloketone in the presence of a base. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Catalyst: Sodium ethoxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Thiazolamine, 4,5-dihydro-5,5-dimethyl-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon and nitrogen atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazoles, depending on the reagents and conditions used.
Scientific Research Applications
2-Thiazolamine, 4,5-dihydro-5,5-dimethyl-N-phenyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-Thiazolamine, 4,5-dihydro-5,5-dimethyl-N-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular receptors to exert anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
2-Thiazolamine, 4,5-dihydro-5,5-dimethyl-N-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenyl group and two methyl groups on the thiazole ring differentiates it from other thiazole derivatives, potentially leading to unique applications and effects.
Properties
CAS No. |
25913-86-4 |
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Molecular Formula |
C11H14N2S |
Molecular Weight |
206.31 g/mol |
IUPAC Name |
5,5-dimethyl-N-phenyl-4H-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H14N2S/c1-11(2)8-12-10(14-11)13-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,12,13) |
InChI Key |
YIPRTJZUHWOBBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN=C(S1)NC2=CC=CC=C2)C |
Origin of Product |
United States |
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